molecular formula C8H5BrF3NO2 B2395806 1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene CAS No. 2091158-96-0

1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene

Cat. No.: B2395806
CAS No.: 2091158-96-0
M. Wt: 284.032
InChI Key: PCSJGOCYMGKERD-UHFFFAOYSA-N
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Description

1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene is an organic compound with the molecular formula C8H5BrF3NO2. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a nitro group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene typically involves the bromination of 1-(2,2,2-trifluoroethyl)-4-nitrobenzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is typically conducted at low temperatures to ensure selectivity and yield.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions to form carboxylic acids or other oxidized derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while reduction reactions typically yield amino-substituted compounds.

Scientific Research Applications

1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity and can be used in drug discovery and development.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing. Its derivatives may have potential as anti-inflammatory, antimicrobial, or anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene depends on its specific application and the target molecule or pathway. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can lead to changes in the activity or function of the target molecule or pathway.

Comparison with Similar Compounds

1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene can be compared with other similar compounds, such as:

    1-Bromo-2,2,2-trifluoroethylbenzene: This compound lacks the nitro group and has different reactivity and applications.

    4-Nitrobenzyl bromide: This compound has a similar nitro group but lacks the trifluoromethyl group, leading to different chemical properties and reactivity.

    1-Bromo-4-nitrobenzene: This compound lacks the trifluoromethyl group and has different applications and reactivity.

The presence of both the trifluoromethyl and nitro groups in this compound makes it unique and valuable in various chemical and research applications.

Properties

IUPAC Name

1-(1-bromo-2,2,2-trifluoroethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-7(8(10,11)12)5-1-3-6(4-2-5)13(14)15/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSJGOCYMGKERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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